N-(1-adamantyl)-2-chlorobenzamide
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Overview
Description
N-(1-adamantyl)-2-chlorobenzamide is a compound that features an adamantane moiety attached to a benzamide structure. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and lipophilicity to the molecules it is part of. The incorporation of adamantane into various compounds often enhances their biological activity and stability, making them valuable in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-adamantyl)-2-chlorobenzamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the use of 1-adamantyl nitrate, which reacts with 2-chlorobenzamide in the presence of sulfuric acid to form this compound. This method leverages the carbocation formation from adamantyl nitrate, which then attacks the nitrogen-containing nucleophile .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Formation of N-(1-adamantyl)-2-aminobenzamide or N-(1-adamantyl)-2-thiobenzamide.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(1-adamantyl)-2-aminobenzamide.
Hydrolysis: Formation of 2-chlorobenzoic acid and 1-adamantylamine.
Scientific Research Applications
N-(1-adamantyl)-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-chlorobenzamide involves its interaction with specific molecular targets, often proteins or enzymes. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its target sites. Once at the target site, the compound can inhibit or modulate the activity of the target protein, leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-(1-adamantyl)-2-chlorobenzamide can be compared with other adamantane-containing compounds, such as:
Amantadine: Used as an antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other adamantane derivatives, it features a benzamide moiety with a chlorine substituent, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-(1-adamantyl)-2-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMNGVLZSPPURC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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